molecular formula C3H7N3O2S B14717872 Methyl 2-carbamothioylhydrazine-1-carboxylate CAS No. 22244-59-3

Methyl 2-carbamothioylhydrazine-1-carboxylate

Cat. No.: B14717872
CAS No.: 22244-59-3
M. Wt: 149.17 g/mol
InChI Key: AAIWFDZFVZYFII-UHFFFAOYSA-N
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Description

Methyl 2-carbamothioylhydrazine-1-carboxylate is an organic compound with a unique structure that includes both carbamothioyl and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-carbamothioylhydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamothioylhydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 2-carbamothioylhydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-carbamothioylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of carbamothioyl and hydrazine functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

22244-59-3

Molecular Formula

C3H7N3O2S

Molecular Weight

149.17 g/mol

IUPAC Name

methyl N-(carbamothioylamino)carbamate

InChI

InChI=1S/C3H7N3O2S/c1-8-3(7)6-5-2(4)9/h1H3,(H,6,7)(H3,4,5,9)

InChI Key

AAIWFDZFVZYFII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNC(=S)N

Origin of Product

United States

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